Idetrexed trisodium

α-Folate Receptor Reduced Folate Carrier Drug Transport

Idetrexed trisodium (ONX-0801) is a cyclopenta[g]quinazoline-based thymidylate synthase inhibitor designed for α-folate receptor (α-FR)-mediated tumor-selective delivery. Unlike RFC-dependent antifolates (e.g., pemetrexed), it has low RFC affinity (Ki > 100 µM) and high α-FR affinity, delivering >1000-fold selectivity for α-FR-overexpressing cancer cells. This avoids systemic toxicity, enabling extended dosing in HGSOC, NSCLC, and endometrial models. Ideal for α-FR target validation, PDX screening, and PARP inhibitor combination studies. Select Idetrexed trisodium to eliminate confounding variables from RFC-mediated uptake.

Molecular Formula C32H30N5Na3O10
Molecular Weight 713.6 g/mol
CAS No. 1097638-00-0
Cat. No. B580062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdetrexed trisodium
CAS1097638-00-0
SynonymsN-[4-[2-Propynyl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-1H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-L-γ-glutamyl-D-Glutamic Acid Trisodium Salt; _x000B_N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazoli
Molecular FormulaC32H30N5Na3O10
Molecular Weight713.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1
InChIKeyJMUBAMVCKZFETQ-GVNLSHJKSA-K
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idetrexed Trisodium (CAS 1097638-00-0): A First-in-Class α-Folate Receptor-Targeted Thymidylate Synthase Inhibitor for Targeted Oncology Research


Idetrexed trisodium (also known as ONX-0801 trisodium, BGC 945 trisodium, and CB 300945 trisodium) is a cyclopenta[g]quinazoline-based small molecule thymidylate synthase (TS) inhibitor specifically engineered for tumor-selective delivery via the alpha-folate receptor (α-FR) [1]. Unlike conventional antifolates that rely on the ubiquitously expressed reduced folate carrier (RFC) for cellular entry, Idetrexed is designed with low affinity for the RFC, enabling preferential accumulation in α-FR-overexpressing malignancies such as ovarian, lung, and endometrial cancers [1][2]. As a research-use-only compound, it represents a targeted tool for investigating folate receptor-mediated drug delivery and TS inhibition in specific cancer models .

Idetrexed Trisodium: Why Conventional Antifolates and Pan-TS Inhibitors Cannot Substitute Its α-FR-Mediated Selectivity


Substituting Idetrexed trisodium with a conventional TS inhibitor like pemetrexed or raltitrexed fundamentally alters the experimental outcome due to divergent cellular uptake mechanisms. Standard antifolates enter cells primarily via the widely expressed RFC, leading to systemic exposure and dose-limiting toxicities in normal proliferating tissues [1]. In contrast, Idetrexed is deliberately engineered with low RFC affinity (Ki > 100 µM) and high α-FR affinity (~70% of folic acid), restricting its activity to α-FR-overexpressing tumor cells [2]. This mechanistic divergence translates into a >1000-fold difference in potency between α-FR-positive and α-FR-negative cells, a therapeutic window unattainable with RFC-dependent antifolates [2][3]. For research focused on α-FR-targeted delivery or tumor-selective TS inhibition, generic substitution with an RFC-transported antifolate would confound target validation and misrepresent the selectivity profile [3].

Idetrexed Trisodium: Quantitative Evidence of Differentiated TS Inhibition, α-FR Targeting, Tumor Selectivity, and In Vivo Pharmacokinetics


Idetrexed Trisodium vs. Conventional Antifolates: Differential Cellular Uptake via α-Folate Receptor Over Reduced Folate Carrier

Idetrexed trisodium demonstrates a fundamental transport selectivity advantage over conventional antifolates such as pemetrexed and raltitrexed. While these agents rely on the ubiquitously expressed reduced folate carrier (RFC) for cellular entry, Idetrexed is designed with low affinity for the RFC and high affinity for the tumor-associated alpha-folate receptor (α-FR) [1]. Specifically, Idetrexed binds α-FR with an affinity that is 70% of the high-affinity ligand folic acid, whereas its affinity for the RFC is negligible, enabling tumor-selective accumulation [1][2]. This transport selectivity is a critical differentiator for experiments assessing α-FR-mediated drug delivery or minimizing off-target effects in RFC-expressing normal tissues.

α-Folate Receptor Reduced Folate Carrier Drug Transport Targeted Delivery

Idetrexed Trisodium vs. α-FR-Negative Cells: >1000-Fold Selectivity Window in Growth Inhibition Potency

The functional consequence of Idetrexed's α-FR-targeted uptake is a profound selectivity window in growth inhibition potency between α-FR-positive and α-FR-negative tumor cells [1]. In head-to-head comparisons using isogenic cell line models, Idetrexed exhibits an IC50 of approximately 7 µM in α-FR-negative A431 cells versus an IC50 of 1.1 nM in A431 cells engineered to express α-FR (A431-FBP), representing a >6000-fold increase in potency [1]. This selectivity is consistent across a panel of α-FR-overexpressing human tumor cell lines, where IC50 values range from 1-300 nM, compared to >6 µM in α-FR-negative cells [1]. Such a wide potency differential is not observed with conventional RFC-transported TS inhibitors like pemetrexed, which show similar IC50 values regardless of α-FR expression status [2].

Tumor Selectivity Cytotoxicity α-FR Expression IC50

Idetrexed Trisodium vs. Plevitrexed: Tumor-Selective TS Inhibition and Reduced Normal Tissue DNA Damage In Vivo

In a direct head-to-head pharmacodynamic comparison in KB tumor-bearing mice, Idetrexed (BGC 945) demonstrated tumor-selective thymidylate synthase inhibition, whereas the RFC-mediated TS inhibitor plevitrexed caused widespread TS inhibition in both tumor and normal tissues [1]. Using [125I]dUrd incorporation into DNA as a downstream readout of TS inhibition, Idetrexed (100 mg/kg i.v.) increased tumor DNA incorporation 6-fold above control at 48 hours, while showing no significant increase in normal tissues such as spleen, small bowel, or liver [1]. In stark contrast, plevitrexed increased tumor incorporation 10-fold but also caused 4.5-fold and 4.6-fold increases in spleen and small bowel, respectively [1]. This differential PD profile directly translates to a reduced toxicity liability for Idetrexed, as evidenced by the absence of body weight loss or renal toxicity in repeated-dose studies where plevitrexed and CB3717 caused significant toxicities [1][2].

In Vivo Pharmacodynamics Tumor Selectivity Thymidylate Synthase Inhibition DNA Damage

Idetrexed Trisodium vs. Plevitrexed and CB3717: Reduced Nephrotoxicity and Improved Tolerability Profile

A critical differentiator for Idetrexed trisodium in procurement decisions is its favorable tolerability profile compared to earlier-generation TS inhibitors. In a direct comparison, a single 100 mg/kg dose of CB300945 (the racemic precursor to Idetrexed) caused no changes in kidney weight or histomorphology in mice, whereas the nephrotoxic TS inhibitor CB3717 led to significant increases in kidney weight and tubular damage at the same dose [1]. Furthermore, repeated administration of Idetrexed (100 mg/kg daily for 16 days) did not cause body weight loss, macroscopic toxicity in major organs, or alterations in renal function [2]. This contrasts sharply with the dose-limiting toxicities (myelosuppression, gastrointestinal, renal) observed with RFC-dependent TS inhibitors such as pemetrexed, raltitrexed, and CB3717, which arise from their non-selective uptake into normal proliferating tissues [3].

Toxicity Nephrotoxicity In Vivo Tolerability Safety Profile

Idetrexed Trisodium: Prolonged Tumor Retention and Favorable Pharmacokinetic Profile

The pharmacokinetic profile of Idetrexed trisodium supports its tumor-selective mechanism of action, with prolonged retention in α-FR-overexpressing tumors relative to normal tissues [1]. Following a single intravenous dose of 100 mg/kg in KB tumor-bearing mice, Idetrexed exhibited a tumor terminal half-life of 28 hours, significantly longer than in plasma (2 hours), liver (0.6 hours), and kidney (5 hours) [1]. At 24 hours post-dose, the tumor concentration of Idetrexed was approximately 1 nmol/g tissue, which was at least 10-fold higher than concentrations measured in plasma or normal tissues [1]. This extended tumor residence time is consistent with the compound's α-FR-mediated uptake and intracellular trapping, a property not shared by RFC-transported antifolates which are rapidly effluxed or metabolized [2]. The prolonged tumor exposure enables sustained TS inhibition and provides a pharmacokinetic rationale for intermittent dosing schedules.

Pharmacokinetics Tumor Retention Half-Life Biodistribution

Idetrexed Trisodium: Optimal Research Applications in α-FR-Targeted Oncology, In Vivo Tumor Models, and Combination Therapy Studies


Validating α-Folate Receptor as a Therapeutic Target in Ovarian, Lung, and Endometrial Cancer Models

Use Idetrexed trisodium in cell-based and in vivo models of high-grade serous ovarian cancer (HGSOC), non-small cell lung cancer (NSCLC), and endometrial adenocarcinoma to confirm α-FR-dependent cytotoxicity [1][2]. The compound's >6000-fold selectivity window between α-FR-positive and α-FR-negative isogenic cell lines (e.g., A431 vs. A431-FBP) provides a robust system for target validation studies and for screening patient-derived xenograft (PDX) models with varying α-FR expression levels [1][3].

Evaluating Tumor-Selective Thymidylate Synthase Inhibition in In Vivo Efficacy and Tolerability Studies

Employ Idetrexed trisodium in rodent xenograft studies to assess tumor growth inhibition without the confounding toxicity associated with conventional RFC-transported antifolates [1]. The compound's demonstrated lack of body weight loss, nephrotoxicity, and normal tissue DNA damage at efficacious doses (100 mg/kg) enables extended dosing regimens (e.g., daily for 16+ days) and clearer interpretation of tumor-specific pharmacodynamic endpoints [1][4]. This is particularly valuable for studies requiring long-term tumor growth monitoring or combination with other agents.

Investigating Rational Combination Therapies with PARP Inhibitors or DNA-Damaging Agents

Utilize Idetrexed trisodium in combination studies with PARP inhibitors (e.g., olaparib) or other DNA-damaging agents to explore synthetic lethality in α-FR-overexpressing tumors [5]. The compound's tumor-selective TS inhibition induces DNA replication stress and damage specifically in α-FR-positive cancer cells, potentially sensitizing them to PARP inhibition [5]. This application is supported by ongoing Phase I/Ib clinical trials (IDOL trial, NCT06976892) combining Idetrexed with olaparib in HGSOC patients, providing translational relevance for preclinical combination studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idetrexed trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.